molecular formula C24H17ClF3N3O6S B11629724 Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate

Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate

Cat. No.: B11629724
M. Wt: 567.9 g/mol
InChI Key: PVHLJOXXRIXYIE-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfamoylphenyl group, and a furan ring

Preparation Methods

The synthesis of Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the trifluoromethyl and sulfamoylphenyl groups. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents

Properties

Molecular Formula

C24H17ClF3N3O6S

Molecular Weight

567.9 g/mol

IUPAC Name

ethyl 2-chloro-5-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H17ClF3N3O6S/c1-2-36-23(33)17-11-13(3-9-19(17)25)20-10-6-15(37-20)12-18-21(24(26,27)28)30-31(22(18)32)14-4-7-16(8-5-14)38(29,34)35/h3-12H,2H2,1H3,(H2,29,34,35)/b18-12-

InChI Key

PVHLJOXXRIXYIE-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl

Origin of Product

United States

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